N-(2-Bromoethyl)-4-nitroaniline
Description
N-(2-Bromoethyl)-4-nitroaniline is a nitroaniline derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring and a 2-bromoethyl (-CH₂CH₂Br) substituent attached to the amine nitrogen. This structure combines electron-withdrawing (nitro) and reactive alkylating (bromoethyl) groups, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions. The bromoethyl group serves as a leaving group, enabling cross-coupling or alkylation processes .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
N-(2-bromoethyl)-4-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6H2 |
InChI Key |
QHWBLLKZTTVEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(n-Decyl)-4-nitroaniline
Structure : A nitroaniline derivative with a long decyl chain (-C₁₀H₂₁) instead of the bromoethyl group.
Properties :
- Solubility: Higher lipophilicity due to the alkyl chain, enhancing solubility in non-polar solvents .
- Melting Point : 332–333 K, indicative of strong van der Waals interactions from the long alkyl chain .
Key Difference : The bromoethyl group in N-(2-Bromoethyl)-4-nitroaniline confers higher reactivity in substitution reactions compared to the inert decyl chain.
N-(2-Bromo-3-nitrobenzyl)-4-nitroaniline (Compound 16)
Structure : Features a bromine atom on a benzyl ring (meta to nitro) and a nitro group on the aniline ring .
Properties :
- Electronic Effects : The nitro group on the benzyl ring enhances electron withdrawal, stabilizing the molecule but reducing nucleophilic reactivity.
- Applications: Used in synthesizing selenospirocyclic derivatives via nucleophilic substitution with selenolates .
Key Difference : Bromine is part of an aromatic system, limiting its utility in aliphatic alkylation reactions compared to the bromoethyl group in this compound.
4-Bromo-N-(2-nitrophenyl)benzamide
Structure : Contains a brominated benzoyl group and a nitro-substituted aniline .
Properties :
- Stability : The amide linkage increases stability but reduces reactivity toward alkylation.
- Crystallography : Two molecules per asymmetric unit, with bond angles and lengths influenced by steric effects from the benzamide group .
Key Difference : The amide functionality shifts reactivity toward hydrolysis or hydrogen bonding rather than alkylation.
N-{[(4-Nitrophenyl)amino]methyl}benzamide
Structure : Combines a benzamide group and a nitroaniline moiety connected via a methylene bridge .
Properties :
- Synthesis : Prepared in aqueous media, highlighting compatibility with polar solvents.
- Biological Activity: Potential for hydrogen bonding due to the amide group, which may enhance interactions in biological systems .
Key Difference : The absence of a halogen substituent limits its use in halogen-specific reactions.
Physical and Electronic Properties
| Property | This compound | N-(n-Decyl)-4-nitroaniline | Compound 16 |
|---|---|---|---|
| Melting Point (K) | Not reported | 332–333 | Not reported |
| Solubility | Moderate in polar solvents | High in non-polar solvents | Low in water |
| Electron Effects | Strong -I (nitro, Br) | Moderate -I (nitro) | Strong -I (dual nitro) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
